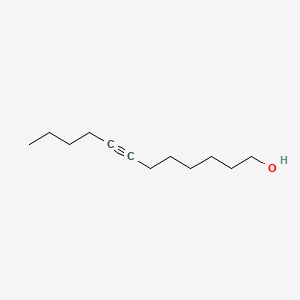

7-Dodecyn-1-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

41862-94-6 |

|---|---|

Molecular Formula |

C12H22O |

Molecular Weight |

182.3 g/mol |

IUPAC Name |

dodec-7-yn-1-ol |

InChI |

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-4,7-12H2,1H3 |

InChI Key |

DDZLOWWIULHETM-UHFFFAOYSA-N |

SMILES |

CCCCC#CCCCCCCO |

Canonical SMILES |

CCCCC#CCCCCCCO |

Other CAS No. |

41862-94-6 |

Origin of Product |

United States |

Advanced Synthetic Pathways and Stereochemical Control in 7 Dodecyn 1 Ol Production

Alkynol Synthesis Strategies

The construction of the 7-dodecyn-1-ol framework can be achieved through several robust synthetic routes. These methods primarily involve the coupling of smaller, functionalized carbon fragments.

The Cadiot-Chodkiewicz coupling is a powerful reaction for the synthesis of unsymmetrical 1,3-diynes, which can be selectively reduced to the target alkynol. wikipedia.org This reaction involves the copper(I)-catalyzed coupling of a terminal alkyne with a 1-haloalkyne in the presence of an amine base. wikipedia.orgrsc.org The mechanism proceeds through the formation of a copper(I) acetylide, which then undergoes oxidative addition and reductive elimination with the haloalkyne to form the new carbon-carbon bond. wikipedia.org

This method offers high selectivity, preventing the self-coupling (homo-coupling) that can occur in similar procedures like the Glaser coupling. wikipedia.org For the synthesis of a precursor to this compound, this could involve coupling a C5 terminal alkyne with a C7 1-halo-alcohol derivative or vice versa. The resulting diyne is then partially hydrogenated to yield the final product. The reaction is compatible with various functional groups, making it a versatile tool in multi-step syntheses. alfa-chemistry.com

Table 1: Cadiot-Chodkiewicz Coupling Parameters

| Component | Example | Role in Reaction |

|---|---|---|

| Terminal Alkyne | 1-Pentyne (B49018) | Provides one part of the carbon backbone. |

| Haloalkyne | 1-Bromo-7-heptyne-1-ol (protected) | Provides the second carbon fragment and the halogen for coupling. |

| Catalyst | Copper(I) bromide (CuBr) | Facilitates the formation of the copper acetylide and the C-C bond. wikipedia.org |

| Base | Piperidine, Ethylamine | Deprotonates the terminal alkyne. wikipedia.org |

| Co-catalyst | Hydroxylamine HCl | Maintains the copper catalyst in its active Cu(I) oxidation state. diva-portal.org |

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for their efficiency and functional group tolerance. chemie-brunschwig.ch Reactions like the Sonogashira and Negishi couplings are applicable for constructing the this compound skeleton.

The Sonogashira coupling involves the reaction of a terminal alkyne with a vinyl or aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. While classically used for sp-sp2 coupling, modifications allow for sp-sp3 coupling. A plausible route to this compound would involve coupling a C7 alkynyl component, such as 6-heptyn-1-ol (B114416) (protected), with a C5 alkyl halide like 1-iodopentane (B145852) using a suitable palladium catalyst system.

The Negishi coupling utilizes an organozinc reagent, which is formed from the corresponding organohalide. This method is known for its high reactivity and selectivity. chemie-brunschwig.ch A potential synthesis could involve the palladium-catalyzed reaction between a C7 alkynylzinc halide and a C5 alkyl halide, or a C5 alkynylzinc halide and a C7 functionalized alkyl halide.

Table 2: Comparison of Relevant Palladium-Catalyzed Reactions

| Reaction | Organometallic Reagent | Electrophile | Key Catalyst |

|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne | Vinyl/Aryl Halide (adaptable to Alkyl Halide) | Pd complex (e.g., Pd(PPh₃)₄), Cu(I) salt |

| Negishi Coupling | Organozinc Halide | Alkyl/Vinyl/Aryl Halide | Pd or Ni complex chemie-brunschwig.ch |

The formation of a nucleophilic acetylide anion followed by its reaction with an alkyl halide electrophile is a classic and direct method for alkyne alkylation. This strategy is central to building the carbon chain of this compound. The process begins with the deprotonation of a terminal alkyne using a strong base, such as sodium amide (NaNH₂) or, more commonly, an organolithium reagent like n-butyllithium (n-BuLi), to form a highly nucleophilic lithium or sodium acetylide. researchgate.net

This acetylide anion then acts as a nucleophile in an Sₙ2 reaction with a suitable primary alkyl halide. To synthesize this compound, two primary pathways are viable:

Reaction of 1-pentyne with a strong base to form pentynylide, followed by coupling with a 7-carbon electrophile like 1-bromo-7-heptanol (with the hydroxyl group protected).

Reaction of a protected 7-heptyn-1-ol with a base to form the corresponding acetylide, followed by alkylation with a 5-carbon halide like 1-bromopentane.

A documented synthesis of a related compound involved reacting 1-tertbutoxy-6-bromo-hexane with a lithium acetylide-ethylenediamine complex to produce a C8 terminal alkyne, which was subsequently alkylated. researchgate.net This highlights the industrial applicability of acetylide coupling for building long-chain alkynols.

Grignard reagents (R-MgX) are versatile organometallic compounds that act as potent carbon-based nucleophiles. byjus.comwikipedia.org Their application in the synthesis of this compound can be envisioned through several pathways, most notably via reaction with epoxides or carbonyl compounds. organicchemistrytutor.compressbooks.pub

A key strategy involves the reaction of an alkynyl Grignard reagent with an epoxide. For instance, 1-pentyne can be converted into pentynylmagnesium bromide by reaction with another Grignard reagent like ethylmagnesium bromide. This alkynyl Grignard can then open an epoxide, such as a protected 7,8-epoxyoctan-1-ol, to form the C12 backbone of the target molecule after an acidic workup. The attack of the Grignard reagent typically occurs at the less sterically hindered carbon of the epoxide ring. organicchemistrytutor.com

Alternatively, a Grignard reagent can be added to an aldehyde. A C5 Grignard reagent, such as pentylmagnesium bromide, could be reacted with 7-octynal (or a protected version) to yield this compound after workup. This approach forms the C-C bond adjacent to the newly formed secondary alcohol, which would then require an additional oxidation-reduction sequence if the primary alcohol is desired.

Table 3: Grignard Reagent Strategies for Alcohol Synthesis

| Grignard Reagent | Electrophile | Intermediate | Product Type |

|---|---|---|---|

| Alkynyl Grignard (e.g., Pentynyl-MgBr) | Epoxide | Alkoxide | Primary or Secondary Alcohol |

| Alkyl Grignard (e.g., Pentyl-MgBr) | Aldehyde | Alkoxide | Secondary Alcohol pressbooks.pub |

Stereoselective Synthesis of Related Dodecenyl Alcohols and Acetates from this compound

This compound serves as a crucial precursor for the stereoselective synthesis of geometrically isomeric dodecenyl alcohols and their corresponding acetates, many of which are potent insect sex pheromones. The key transformation is the partial reduction of the alkyne triple bond to a double bond. However, building related structures can also be accomplished via olefination reactions where a fragment derived from the this compound synthetic pathway is utilized.

The Wittig reaction is a premier method for creating a carbon-carbon double bond by reacting a carbonyl compound (an aldehyde or ketone) with a phosphonium (B103445) ylide. masterorganicchemistry.com The reaction is highly valued for the stereochemical control it can exert over the resulting alkene. This is particularly important in pheromone synthesis, where biological activity is often dependent on a specific (E) or (Z) geometry.

The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide:

Non-stabilized Ylides: These ylides, typically bearing alkyl substituents, are highly reactive and generally lead to the formation of (Z)-alkenes (cis). This selectivity is proposed to arise from a kinetically controlled, early transition state that minimizes steric interactions. harvard.edu

Stabilized Ylides: These ylides contain an electron-withdrawing group (e.g., -CO₂R, -C(O)R) that delocalizes the negative charge on the carbanion. They are more stable and react under thermodynamic control, preferentially forming (E)-alkenes (trans). organic-chemistry.org

In a synthetic context related to 7-dodecen-1-ol, one could envision a convergent synthesis where a C7 aldehyde fragment reacts with a C5 phosphonium ylide. For example, the reaction of heptanal (B48729) with the non-stabilized ylide derived from pentyltriphenylphosphonium bromide would yield predominantly (Z)-7-dodecene. If the starting aldehyde contained a protected hydroxyl group (e.g., 7-hydroxyheptanal), the product would be the corresponding (Z)-7-dodecen-1-ol after deprotection.

Table 4: Stereoselectivity in the Wittig Reaction

| Ylide Type | Substituent (R) on Ylide | Reactivity | Kinetic/Thermodynamic Control | Predominant Alkene Isomer |

|---|---|---|---|---|

| Non-stabilized | Alkyl, H | High | Kinetic | (Z)-Isomer organic-chemistry.org |

| Stabilized | -CO₂R, -CN, -C(O)R, Aryl | Low | Thermodynamic | (E)-Isomer organic-chemistry.org |

Hydrozirconation and Coupling Reactions for Specific Isomers

Hydrozirconation, utilizing Schwartz's reagent (Cp₂Zr(H)Cl), is a powerful technique for the stereoselective synthesis of specific isomers of unsaturated alcohols. tandfonline.com This method allows for the conversion of an alkyne to a vinylzirconium intermediate, which can then undergo palladium-catalyzed cross-coupling reactions to form a new carbon-carbon bond with a specific stereochemistry. tandfonline.com

For instance, the synthesis of (5E,7Z)-5,7-dodecadien-1-ol, a sex pheromone, employs hydrozirconation as a key step. tandfonline.com The tetrahydropyranyl (THP) ether of 5-hexyn-1-ol (B123273) is treated with Schwartz's reagent, followed by iodination to yield (E)-6-iodo-5-hexen-1-ol THP ether. tandfonline.com This intermediate is then coupled with 1-hexyne (B1330390) using a palladium catalyst to produce (E)-5-dodecen-7-yn-1-ol THP ether. tandfonline.com This process demonstrates the precise control over the E-configuration of the double bond.

Key Steps in Hydrozirconation-Coupling:

Hydrozirconation: An alkyne is treated with Schwartz's reagent to form a vinylzirconium species.

Coupling: The organozirconium intermediate reacts with a suitable coupling partner, often in the presence of a palladium catalyst, to create the desired diene or enyne structure.

Deprotection: A protecting group, such as THP, is removed to yield the final alcohol.

This methodology has been successfully applied to synthesize various isomers of dodecadien-1-ol, highlighting its versatility in controlling stereochemistry. tandfonline.com

Selective Hydrogenation Techniques (e.g., Lindlar Reduction, Activated Zinc Hydrogenation)

The conversion of the internal alkyne in this compound to a cis- or trans-alkene is a critical step in the synthesis of specific pheromone isomers. Selective hydrogenation techniques are employed to achieve this transformation with high stereospecificity.

Lindlar Reduction for cis-Alkenes:

The Lindlar catalyst, which consists of palladium supported on calcium carbonate and poisoned with lead acetate (B1210297) and quinoline, is a classic reagent for the semi-hydrogenation of alkynes to cis-(Z)-alkenes. wikipedia.orgpressbooks.publumenlearning.com The catalyst's "poisoning" deactivates it enough to prevent the further reduction of the alkene to an alkane. wikipedia.orglumenlearning.com The hydrogenation occurs with syn-addition of hydrogen atoms to the alkyne, resulting in the formation of the cis-isomer. pressbooks.publibretexts.org

However, in some cases, the Lindlar reduction of enyne precursors can lack selectivity, leading to mixtures of the desired diene and monoenic compounds, which may require further purification. lew.ro

Activated Zinc Hydrogenation for cis-Alkenes:

An alternative method for achieving a cis-reduction is through the use of activated zinc. This technique has been successfully applied to the synthesis of (5Z,7E)-dodecadien-1-ol from (E)-7-dodecen-5-yn-1-ol. lew.rousda.gov Zinc activated with copper and silver has proven to be an effective reagent for the cis-reduction of conjugated enynes, often providing high yields and purity without significant side reactions. usda.govresearchgate.net

Dissolving Metal Reduction for trans-Alkenes:

To obtain trans-(E)-alkenes, a dissolving metal reduction using sodium or lithium in liquid ammonia (B1221849) is employed. pressbooks.publibretexts.org This reaction proceeds through a radical anion intermediate, and the thermodynamic stability of the trans-vinylic radical leads to the preferential formation of the trans-alkene. pressbooks.publibretexts.org

| Hydrogenation Technique | Reagents | Stereochemical Outcome | Typical Substrate |

| Lindlar Reduction | Pd/CaCO₃, lead acetate, quinoline, H₂ | cis-(Z)-alkene | Alkyne |

| Activated Zinc Hydrogenation | Zn(Cu/Ag), MeOH/H₂O | cis-(Z)-alkene | Conjugated enyne |

| Dissolving Metal Reduction | Na or Li, liquid NH₃ | trans-(E)-alkene | Alkyne |

Control of E/Z Isomerism in Dodec-7-en-1-ol Derivatives

The biological activity of insect pheromones is highly dependent on the specific E/Z (trans/cis) geometry of the double bonds. Therefore, precise control over this isomerism during the synthesis of dodec-7-en-1-ol derivatives is crucial.

The stereochemistry of the double bond is often established during the key bond-forming reactions. As discussed, hydrozirconation-coupling sequences are instrumental in creating E-configured double bonds. tandfonline.com Conversely, Wittig-type reactions can be tuned to favor the formation of Z-isomers.

Selective hydrogenation methods are then used to control the geometry of the second double bond formed from an alkyne precursor. The choice between Lindlar reduction (or activated zinc) and dissolving metal reduction directly dictates whether a Z or E configuration is obtained, respectively. pressbooks.publibretexts.orglew.ro

For example, the synthesis of (5E,7Z)-5,7-dodecadien-1-ol involves creating the E-double bond via hydrozirconation and then forming the Z-double bond through a subsequent selective hydrogenation of an enyne intermediate. tandfonline.com This stepwise approach allows for unambiguous control over the final E/Z isomerism.

Recent developments have also explored the use of zinc-anilide complexes for the catalytic, Z-selective semi-hydrogenation of alkynes. nih.govchemistryviews.orgchemrxiv.org These systems show high selectivity for the Z-alkene with minimal over-reduction to the alkane. nih.gov

Protecting Group Strategies in Alkyne and Alcohol Synthesis

In the multi-step synthesis of complex molecules like this compound and its derivatives, protecting groups are essential to temporarily mask reactive functional groups. cureffi.orgchemistry.coach This prevents unwanted side reactions and allows for the selective transformation of other parts of the molecule. chemistry.coach

Protecting the Alcohol Functional Group:

The hydroxyl group of this compound is often protected to prevent its interference with reactions involving the alkyne moiety, especially when using strongly basic or nucleophilic reagents like Grignard or organolithium reagents. cureffi.org

Common protecting groups for alcohols include:

Silyl (B83357) Ethers: Tert-butyldimethylsilyl (TBS) and trimethylsilyl (B98337) (TMS) ethers are widely used. cureffi.org They are typically installed using the corresponding silyl chloride in the presence of a base and can be removed with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). cureffi.org

Tetrahydropyranyl (THP) Ethers: THP ethers are another common choice for protecting alcohols. masterorganicchemistry.com They are formed by reacting the alcohol with dihydropyran under acidic conditions and are removed by acidic hydrolysis. masterorganicchemistry.com

Protecting the Alkyne Functional Group:

While the focus is often on protecting the alcohol, in certain synthetic strategies, the terminal alkyne itself might be temporarily modified or "protected" to direct reactivity. For instance, conversion to an alkynyl Grignard or lithium acetylide can be considered a form of activation that also protects the acidic proton of a terminal alkyne. cureffi.org

Orthogonal Protecting Group Strategy:

In more complex syntheses, an orthogonal protecting group strategy is employed. This involves using multiple protecting groups that can be removed under different conditions, allowing for the selective deprotection of one functional group in the presence of others. numberanalytics.com For example, a silyl ether could be used to protect an alcohol, while another functional group in the molecule is protected as an acetal (B89532). The silyl ether can be removed with fluoride, leaving the acetal intact, which would require acidic conditions for its removal. numberanalytics.com

Mechanistic Organic Chemistry of 7 Dodecyn 1 Ol and Its Derivatives

Regioselectivity and Stereochemical Outcomes in Transformations

Regioselectivity and stereoselectivity are critical concepts in the reactions of bifunctional molecules like 7-dodecyn-1-ol. slideshare.net

Regioselectivity refers to the preference for one direction of bond making or breaking over other possible directions. masterorganicchemistry.com For example, in the addition of an unsymmetrical reagent (e.g., H-X) to the internal alkyne of this compound, two different regioisomers could potentially form. The reaction of an internal alkyne with H-X typically yields a mixture of vinylic halides. However, under conditions of kinetic control, one isomer may be favored.

Stereoselectivity describes the preference for the formation of one stereoisomer over another. youtube.com As discussed in section 3.1.2, the reduction of the alkyne is highly stereoselective. The choice between a Lindlar catalyst and a dissolving metal reduction determines whether the Z or E alkene is formed, respectively. This control is fundamental to the synthesis of specific isomers for applications such as insect pheromones. researchgate.net Similarly, stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, are also relevant, particularly in subsequent reactions of the chiral centers that could be generated from this compound derivatives. khanacademy.org

Catalytic Reaction Systems and their Mechanistic Underpinnings

Catalysis, particularly by transition metals, is central to unlocking the synthetic potential of alkynes. These systems offer high efficiency and selectivity under mild conditions.

While this compound is an internal alkyne, it can participate in or be a precursor for various transition metal-catalyzed cross-coupling reactions. eie.gr These reactions are powerful tools for C-C bond formation.

Sonogashira Coupling: The classic Sonogashira reaction couples a terminal alkyne with a vinyl or aryl halide, catalyzed by a combination of palladium and copper complexes. tandfonline.com For this compound to participate directly, it would first need to be isomerized to the terminal alkyne, 11-dodecyn-1-ol. This "alkyne zipper" reaction can be achieved using strong bases like potassium 3-aminopropylamide (KAPA). mdpi.com The mechanistic cycle of the Sonogashira coupling involves the oxidative addition of the aryl/vinyl halide to the Pd(0) catalyst, followed by the formation of a copper(I) acetylide from the terminal alkyne and a Cu(I) salt. Transmetalation of the acetylide group from copper to palladium, followed by reductive elimination, yields the coupled product and regenerates the Pd(0) catalyst.

Other Palladium-Catalyzed Reactions: Derivatives of this compound can be used in other key coupling reactions. For instance, the alkyne can undergo hydrostannylation (addition of a tin hydride) to form a vinylstannane. This intermediate can then participate in a Stille coupling with an organic halide, catalyzed by palladium. Similarly, hydroboration of the alkyne followed by reaction with an organic halide in the presence of a palladium catalyst constitutes a Suzuki coupling . These multi-step procedures allow the internal alkyne to be incorporated into more complex molecular architectures.

The table below summarizes some important transition metal-catalyzed reactions relevant to alkyne chemistry.

| Reaction Name | Catalyst System | Reactants | Bond Formed |

| Sonogashira Coupling | Pd(0) complex, Cu(I) salt | Terminal Alkyne + Aryl/Vinyl Halide | C(sp)-C(sp²) |

| Suzuki Coupling | Pd(0) complex, Base | Organoboron Compound + Organic Halide | C(sp²)-C(sp²) |

| Stille Coupling | Pd(0) complex | Organotin Compound + Organic Halide | C(sp²)-C(sp²) |

| Heck Coupling | Pd(0) complex, Base | Alkene + Aryl/Vinyl Halide | C(sp²)-C(sp²) |

Acid-Catalyzed Transformations of Dodecanols

The acid-catalyzed reactions of long-chain alcohols such as dodecanols, including this compound, primarily involve transformations like dehydration to form alkenes and bimolecular condensation to form ethers. The specific pathway taken is highly dependent on reaction conditions, particularly temperature and the nature of the acid catalyst.

Dehydration to Alkenes: The dehydration of alcohols to generate alkenes is typically achieved by heating in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. libretexts.org For primary alcohols like this compound, the reaction generally proceeds via an E2 (elimination, bimolecular) mechanism. libretexts.orgchemguide.co.uklibretexts.org This is because the formation of a primary carbocation, which would be required for an E1 pathway, is energetically unfavorable. chemguide.co.ukjove.com

The E2 mechanism for a primary alcohol involves two main steps:

Protonation of the Hydroxyl Group: The alcohol's hydroxyl group acts as a Lewis base, accepting a proton from the acid catalyst to form an alkyloxonium ion. This converts the poor leaving group (-OH) into a good leaving group (-OH2). libretexts.orgchemguide.co.uk

Concerted Elimination: In a single, concerted step, a base (such as the conjugate base of the acid catalyst, e.g., HSO₄⁻, or another alcohol molecule) abstracts a proton from the carbon adjacent to the protonated hydroxyl group (the β-carbon). Simultaneously, the alkyloxonium ion departs as a molecule of water, leading to the formation of a double bond. libretexts.orglibretexts.org

For this compound, this would result in the formation of 7-dodecen-1-ene. The high temperatures required for the dehydration of primary alcohols (typically 170-180°C) favor the elimination reaction over the competing ether formation. libretexts.orglibretexts.org

Bimolecular Condensation to Ethers (Etherification): At lower temperatures (around 130-140°C for ethanol), the formation of symmetrical ethers becomes a significant competing reaction. masterorganicchemistry.com For primary alcohols, this transformation follows an Sₙ2 (substitution, nucleophilic, bimolecular) mechanism. masterorganicchemistry.combyjus.com

The Sₙ2 etherification mechanism proceeds as follows:

Protonation: As with dehydration, the first step is the protonation of an alcohol molecule to form an alkyloxonium ion. masterorganicchemistry.com

Nucleophilic Attack: A second, unprotonated alcohol molecule acts as a nucleophile, attacking the carbon atom bearing the alkyloxonium group. This attack displaces the water molecule in an Sₙ2 fashion. masterorganicchemistry.comlibretexts.org

Deprotonation: The resulting intermediate is a protonated ether, which is then deprotonated (typically by water or another alcohol molecule) to yield the final ether product and regenerate the acid catalyst. libretexts.org

In the context of long-chain alcohols like 1-dodecanol (B7769020), solid acid catalysts such as tungstated zirconia have been shown to be highly selective for etherification over dehydration in the liquid phase. researchgate.netosti.govescholarship.org The mechanism on such surfaces can be more complex, involving the cooperation between Brønsted and Lewis acid sites to promote the bimolecular reaction. researchgate.netosti.gov

| Catalyst | Conversion (%) | Selectivity to Di-dodecyl ether (%) | Selectivity to Dodecene (%) |

|---|---|---|---|

| Amberlyst 70 | 12 | 97 | 3 |

| Nafion NR-50 | 10 | 98 | 2 |

| WOx/ZrO2 | 14 | 94 | 6 |

| H-ZSM-5 | 11 | 15 | 85 |

| Amberlyst 15 | 15 | 65 | 35 |

The data in the table above is adapted from a study on the liquid-phase etherification of 1-dodecanol, illustrating the varying selectivity of different solid acid catalysts. Reaction Conditions: 393 K, 4 h. researchgate.net

Reaction Kinetics and Thermodynamic Considerations in Dodecynol Chemistry

Thermodynamic Considerations: The alkyne functional group is a key determinant of the thermodynamic properties of this compound. Alkynes are thermodynamically less stable and more energy-rich than their corresponding alkene and alkane counterparts. wikipedia.orgmsu.edu This high energy content means that reactions involving the transformation of the alkyne group, such as addition reactions, are generally highly exothermic and thermodynamically favorable. wikipedia.orgnih.gov

A comparison of the standard bond energies reveals the relative instability of the π-bonds in an alkyne. A C-C single bond has a strength of approximately 83 kcal/mol, a C=C double bond is about 146 kcal/mol, and a C≡C triple bond is around 200 kcal/mol. The first π-bond adds 63 kcal/mol of strength, whereas the second π-bond adds only 54 kcal/mol. msu.edu This weaker second π-bond is a significant factor in the reactivity of alkynes. Comparing the heats of hydrogenation, the conversion of an alkyne to an alkene is more exothermic than the conversion of an alkene to an alkane, reflecting the higher initial energy state of the alkyne. msu.eduucalgary.ca

For reactions involving the alcohol moiety of this compound, such as dehydration, thermodynamics also play a crucial role. The dehydration of 1-dodecanol to form dodecene is thermodynamically favored over the formation of di-dodecyl ether at temperatures above approximately 350 K. researchgate.net

Reaction Kinetics: Kinetic studies on the acid-catalyzed reactions of long-chain alcohols like 1-dodecanol provide significant insights applicable to this compound. Research on tungstated zirconia catalysts has shown that etherification and dehydration are competing pathways with distinct kinetics. researchgate.netosti.gov

The reaction kinetics can often be described by Langmuir-Hinshelwood type models, where reactants adsorb onto the catalyst surface before reacting. semanticscholar.orgaalto.fiuobaghdad.edu.iq For the etherification of 1-dodecanol, a dual-site mechanism has been proposed where two alcohol molecules adsorb on adjacent Brønsted and Lewis acid sites. researchgate.netosti.gov In contrast, the dehydration to an alkene is proposed to involve a single alcohol molecule adsorbed at a Brønsted acid site. researchgate.net

The rate-limiting step for each pathway is different:

Etherification: The rate-limiting step is the bimolecular surface reaction between two adsorbed alcohol molecules to form a C-O bond. researchgate.netepa.govacs.org

Dehydration: The rate-limiting step is the cleavage of the C-H bond at the β-carbon of an adsorbed alcohol molecule. researchgate.netepa.govacs.org

This mechanistic understanding is supported by kinetic isotope effect (KIE) studies. When deuterated alcohols are used, a primary kinetic isotope effect is observed for the unimolecular dehydration (alkene formation), confirming that C-H bond breaking is involved in the rate-determining step. epa.govacs.org Conversely, no significant KIE is observed for bimolecular etherification, indicating that C-H bond cleavage is not rate-limiting for this transformation. epa.govacs.org

| Reactant | Reaction | Kinetic Isotope Effect (kH/kD) |

|---|---|---|

| hexan-1,1-d2-1-ol | Etherification | 1.03 ± 0.08 |

| hexan-1,1-d2-1-ol | Dehydration | 1.05 ± 0.07 |

| hexan-2,2-d2-1-ol | Etherification | 1.03 ± 0.08 |

| hexan-2,2-d2-1-ol | Dehydration | 1.64 ± 0.09 |

This table, adapted from data on 1-hexanol, a shorter-chain analogue, demonstrates how kinetic isotope effects are used to probe reaction mechanisms. The significant KIE for dehydration with deuterium (B1214612) at the β-carbon (C2) supports C-H bond cleavage as the rate-limiting step for that reaction. researchgate.net

The presence of the alkyne group in this compound is not expected to fundamentally change these mechanistic pathways for the alcohol moiety, but it could exert electronic effects that subtly modify reaction rates compared to its saturated analogue, 1-dodecanol.

Investigations into the Biological and Chemoecological Roles of 7 Dodecyn 1 Ol and Its Pheromonal Derivatives

Precursor Role in Insect Sex Pheromone Biosynthesis

The transformation of 7-dodecyn-1-ol into biologically active pheromones is a testament to the elegant precision of insect biochemistry. This process involves a series of enzymatic reactions that introduce specific structural features necessary for recognition by conspecifics.

Enzymatic Pathways Leading to Dodecenyl Acetates and Alcohols

The biosynthesis of many lepidopteran sex pheromones, which are often C10-C18 unsaturated alcohols, aldehydes, or acetates, originates from common fatty acid precursors like palmitic and stearic acid. plos.orgnih.gov The specific pathways involve a suite of enzymes that perform desaturation, chain-shortening, reduction, and acetylation. nih.govnumberanalytics.com

The conversion of an acetylenic precursor like this compound to a dodecenyl acetate (B1210297), such as (Z)-7-dodecen-1-ol acetate, involves the reduction of the triple bond to a double bond, followed by acetylation. scielo.br The stereospecificity of this reduction is crucial, as the geometric isomerism (Z or E) of the resulting double bond profoundly affects the biological activity of the pheromone. scielo.br For instance, the biosynthesis of (Z)-7-dodecenyl acetate, a primary sex pheromone component in several moth species including the cabbage looper (Trichoplusia ni), is a multi-step process. numberanalytics.comtandfonline.com This process includes desaturation of a fatty acid precursor, chain shortening, reduction to the corresponding alcohol, and finally, acetylation. numberanalytics.com

In some moth species, the regulation of pheromone biosynthesis is controlled by a neurohormone called Pheromone Biosynthesis Activating Neuropeptide (PBAN). tandfonline.com Studies on Plusiinae moths, which use (Z)-7-dodecenyl acetate as a main pheromone component, have shown that the production of this pheromone is influenced by a PBAN-like substance. tandfonline.com

The enzymes involved in the final steps of biosynthesis, such as reductases and acetyltransferases, can exhibit some degree of substrate promiscuity. For example, studies have shown that while the desaturation and chain-shortening enzymes can be highly specific, the enzymes responsible for reduction and acetylation may act on a broader range of substrates. researchgate.net

Identification of Biosynthetic Intermediates and Deuterated Precursors

The elucidation of pheromone biosynthetic pathways heavily relies on the use of labeled precursors, particularly those containing deuterium (B1214612). By introducing deuterated fatty acids or acetylenic compounds into the pheromone glands of insects, researchers can trace their conversion into the final pheromone components. researchgate.netslu.se

For instance, in studies of the codling moth (Cydia pomonella), the application of deuterated dodecanoic acid resulted in the production of labeled dodecanol, (E)-9-dodecenol, and the primary pheromone component, (E,E)-8,10-dodecadienol. slu.se This demonstrated that dodecanoic acid is a key intermediate in the biosynthetic pathway. Similarly, experiments with deuterated hexadecanoic and tetradecanoic acids showed their conversion to 12-carbon alcohols, indicating a process of chain-shortening via β-oxidation. slu.se

In the case of Thysanoplusia intermixta, which produces (5E,7Z)-5,7-dodecadienyl acetate, the use of deuterated hexadecanoic, (Z)-11-hexadecenoic, and (Z)-7-dodecenoic acids confirmed their roles as precursors. researchgate.net The incorporation rates of deuterium from these precursors helped to establish the biosynthetic sequence: Δ11-desaturation of a C16 acyl intermediate, chain shortening to a C12 compound, Δ5-desaturation to create the dienyl system, reduction of the acyl group, and finally acetylation. researchgate.net These studies also revealed that (Z)-7-dodecenyl acetate is produced as a minor component through the same pathway, but without the final Δ5-desaturation step. researchgate.net

The synthesis of penta-deuterated precursors, such as those derived from 9-dodecyn-1-ol, has been a valuable tool in confirming the pheromone composition and biosynthetic pathways in species like the Egyptian armyworm, Spodoptera littoralis. researchgate.net These labeled compounds allow for precise tracking of metabolic transformations within the insect's pheromone gland. researchgate.net

Chemo-Communication and Insect Behavior Modulation

The interaction of pheromones with an insect's olfactory system is a highly specific process that triggers a cascade of physiological and behavioral responses. This compound and its derivatives play a crucial role in this chemical dialogue, from binding to specific receptors to ultimately influencing mating and other behaviors.

Olfactory Receptor Binding and Signal Transduction Pathways in Insects

Insects detect volatile chemical signals, including pheromones, through specialized olfactory receptor neurons (ORNs) housed within sensory hairs called sensilla on their antennae. numberanalytics.comannualreviews.org The process begins when odorant molecules enter the sensilla and are transported through the lymph by odorant-binding proteins (OBPs) or pheromone-binding proteins (PBPs) to olfactory receptors (ORs) on the dendritic membrane of the ORNs. numberanalytics.comresearchgate.net

Insect ORs are a unique class of ligand-gated ion channels, typically forming a heteromeric complex composed of a specific odorant-responsive OR subunit and a highly conserved co-receptor subunit (Orco). biorxiv.orgnih.gov The binding of a specific pheromone molecule to its corresponding OR triggers the opening of the ion channel, leading to a change in the membrane potential of the neuron and the generation of an action potential. numberanalytics.comebi.ac.uk This electrical signal is then transmitted to the antennal lobe of the insect's brain for processing. usda.gov

The signal transduction cascade in insect olfaction is a rapid process, and in many cases, appears to be independent of the G-protein-coupled second messenger pathways commonly found in vertebrate olfaction. biorxiv.orgebi.ac.uk Each ORN is typically tuned to a specific key compound, allowing the insect to discriminate between different components of a pheromone blend. annualreviews.org

Behavioral Responses Elicited by 7-Dodecen-1-ol and its Acetates

The perception of specific pheromone components, such as (Z)-7-dodecen-1-ol and its acetate, elicits distinct behavioral responses in receptive insects, primarily related to mating. For example, (Z)-7-dodecen-1-ol acetate is the primary sex pheromone of the female cabbage looper, Trichoplusia ni, and the soybean looper, Pseudoplusia includens. oup.com Exposure to this compound causes male moths to exhibit characteristic upwind flight and clasper extension, behaviors indicative of sexual arousal and the initiation of mating attempts. oup.comoup.com

Interestingly, the behavioral response is often dependent on the specific blend and ratio of pheromone components. While a single compound can be attractive, the full behavioral sequence leading to successful mating often requires the presence of multiple components in precise proportions. For instance, in Thysanoplusia intermixta, while the major component (5E,7Z)-5,7-dodecadienyl acetate is attractive on its own, other minor components, including (Z)-7-dodecenyl acetate and (Z)-7-dodecen-1-ol, have a synergistic effect, enhancing the attraction of male moths. sakura.ne.jp

The compound (Z)-7-dodecen-1-ol itself, while being a precursor, can also act as a behavioral modulator. In some species, it can act as an inhibitor of the response to the primary pheromone. oup.comoup.com

Pheromone Inhibition and Disruption Mechanisms in Pest Management Contexts

The highly specific nature of insect chemical communication makes it a prime target for pest management strategies. The use of synthetic pheromones to disrupt mating is a well-established and environmentally friendly approach to controlling insect populations. longdom.orggoogle.com

(Z)-7-dodecen-1-ol has been identified as a potent inhibitor of the sex pheromone response in male cabbage loopers (Trichoplusia ni) and soybean loopers (Pseudoplusia includens). oup.comoup.com When released into the atmosphere along with the primary pheromone, (Z)-7-dodecenyl acetate, the alcohol prevents males from orienting towards the pheromone source. oup.com Research suggests that the inhibitor does not simply block the perception of the pheromone, as males exposed to a mixture of the pheromone and inhibitor still exhibit signs of excitement. oup.comoup.com Instead, it is believed that the inhibitor is perceived by a separate sensory neuron, and the modification of the behavioral response occurs through a more central integrative process in the brain. oup.comoup.com

This inhibitory effect forms the basis of mating disruption techniques. By permeating the air with high concentrations of the inhibitor or the pheromone itself, the ability of male insects to locate calling females is severely hampered. This can occur through several mechanisms:

Competitive Inhibition: The inhibitor molecules may compete with the pheromone molecules for binding sites on the olfactory receptors.

Sensory Adaptation/Habituation: Continuous exposure to high concentrations of the pheromone or an inhibitor can cause the sensory neurons to become less responsive, a phenomenon known as habituation. oup.com

Camouflage: The high background concentration of the synthetic pheromone can mask the natural pheromone plumes released by females, making them impossible for males to track.

The application of these principles in integrated pest management (IPM) has seen success in various cropping systems. longdom.org Formulations of synthetic pheromones, including those based on dodecenyl acetates and alcohols, are used in dispensers or microencapsulated sprays to create a state of "confusion" for the male insects, thereby reducing mating success and subsequent larval infestations. acs.org

Occurrence and Biological Significance in Specific Organisms

The alcohol this compound serves as a crucial precursor to a variety of biologically active compounds, most notably long-chain unsaturated alcohols and acetates that function as sex pheromones. jaydevchemicals.comjaydevchemicals.com The specific geometry (Z or E) of the double bond, formed from the precursor's triple bond, and the functional group (alcohol or acetate) are critical for species-specific recognition.

Spodoptera species: this compound is the synthetic precursor for key sex pheromone components of several moths in the Spodoptera genus, including the fall armyworm (Spodoptera frugiperda) and the western yellow-striped armyworm (Spodoptera praefica). jaydevchemicals.com Analyses of the pheromone glands of female S. frugiperda have identified a blend of compounds, with (Z)-7-dodecen-1-ol acetate being a critical component for attracting males in field tests. researchgate.netnih.govresearchgate.net Studies demonstrated that a two-component blend of (Z)-7-dodecen-1-ol acetate and (Z)-9-tetradecen-1-ol acetate is essential for optimal attraction of male fall armyworms. researchgate.netnih.gov Similarly, (Z)-7-dodecenyl acetate is a component of the pheromone blend for S. praefica. researchgate.net

Trichoplusia ni (Cabbage Looper): The primary sex attractant for the male cabbage looper, Trichoplusia ni, is (Z)-7-dodecen-1-ol acetate. bohrium.comresearchgate.net A fascinating aspect of this species' chemical ecology is the role of the corresponding alcohol, (Z)-7-dodecen-1-ol, which is a derivative of this compound. Research has shown that (Z)-7-dodecen-1-ol acts as a pheromone inhibitor; it prevents males from orienting towards the acetate attractant, even though they still perceive the pheromone and exhibit excitement. oup.comresearchgate.netmedchemexpress.com Further research into the moth's sensory system has examined the hydrolytic activities of esterases found in the antennae, legs, and wings, which are believed to play a role in degrading the pheromone signal to clear the receptors. nih.gov

Grapholita molesta (Oriental Fruit Moth): The sex pheromone system of the Oriental fruit moth, Grapholita molesta, is not based on this compound. Instead, its pheromone components are derived from the isomeric precursor, 8-dodecyn-1-ol. jaydevchemicals.com The identified sex pheromones for G. molesta include a blend of (Z)-8-dodecen-1-ol, (Z)-8-dodecenyl acetate, and (E)-8-dodecenyl acetate. jaydevchemicals.comsedq.es This blend is used effectively in commercial mating disruption products to control this significant pest of stone and pome fruits. sedq.es

Elephas maximus (Asian Elephant): In a remarkable example of convergent evolution, the compound (Z)-7-dodecen-1-yl acetate, an insect pheromone derived from this compound, also functions as a key female-to-male sex pheromone in the Asian elephant, Elephas maximus. core.ac.uktandfonline.comnih.gov This pheromone is released in the urine of females for several weeks leading up to ovulation. core.ac.uknih.gov It elicits distinct chemosensory responses in males, most notably the flehmen response, which is an integral part of pre-mating behavior. core.ac.uknih.gov The concentration of (Z)-7-dodecen-1-yl acetate in female urine increases significantly just prior to ovulation. nih.gov Bioassays using the synthetic version of the compound confirmed its ability to elicit these reproductive behaviors in male elephants. nih.gov

Table 1: Occurrence of this compound Derivatives in Specific Organisms

| Organism | Common Name | Compound | Function | Citation(s) |

|---|---|---|---|---|

| Spodoptera frugiperda | Fall Armyworm | (Z)-7-Dodecen-1-ol acetate | Sex Pheromone Component | jaydevchemicals.comresearchgate.netnih.govresearchgate.net |

| Spodoptera praefica | Western Yellow-striped Armyworm | (Z)-7-Dodecen-1-ol acetate | Sex Pheromone Component | jaydevchemicals.comresearchgate.net |

| Trichoplusia ni | Cabbage Looper | (Z)-7-Dodecen-1-ol acetate | Sex Pheromone | bohrium.comresearchgate.net |

| Trichoplusia ni | Cabbage Looper | (Z)-7-Dodecen-1-ol | Pheromone Inhibitor | oup.comresearchgate.netmedchemexpress.com |

| Elephas maximus | Asian Elephant | (Z)-7-Dodecen-1-yl acetate | Sex Pheromone | core.ac.uktandfonline.comnih.gov |

Research into Potential Pharmaceutical and Agrochemical Applications

Beyond its role in chemical ecology, derivatives and analogs of this compound are subjects of research for their potential utility in medicine and agriculture. ontosight.ai

Derivatives and Analogs with Bioactive Properties (e.g., Antifungal, Antibacterial)

Research has explored the antimicrobial properties of various long-chain alcohols, alkynes, and their derivatives, which are structurally related to this compound. Studies on quinolinol derivatives found that 3-n-dodecyn-1-ol was among the most active compounds in a series tested for antifungal activity. researchgate.net Other research on optically active lactones showed that a dodecen-4-olide derivative exhibited antimicrobial activity against Staphylococcus aureus. researchgate.net

While direct studies on this compound are limited, research on its analogs provides insight into potential bioactivity. For instance, some long-chain fatty alcohols and alkenes, such as 1-dodecene, have demonstrated antibacterial properties. nih.gov In one study, engineered nisin analogues were created by attaching various alkyne tails, including 1-dodecyne, to investigate their antibacterial activity, though the longest chains sometimes yielded lower activity. nih.gov Another study found that derivatives of 5-dodecen-1-ol could disrupt the membrane integrity of bacteria like Escherichia coli. vulcanchem.com These findings suggest that the 12-carbon backbone present in this compound is a feature of interest for developing new antimicrobial agents.

Application in Integrated Pest Management (IPM) Strategies Beyond Basic Discovery

The pheromonal derivatives of this compound are cornerstones of various Integrated Pest Management (IPM) programs. researchgate.netlongdom.org IPM is a decision-support system that uses multiple tactics to manage pests in an environmentally and economically sound manner. uliege.beresearchgate.net The use of semiochemicals like pheromones is a key advantage in these systems because they are highly specific to the target pest, effective in very low amounts, non-persistent in the environment, and pose a low risk of resistance development. jaydevchemicals.com

Two primary strategies that utilize these pheromones are:

Monitoring: Pheromone-baited traps are widely used to monitor pest populations. researchgate.netresearchgate.net For example, traps baited with the S. frugiperda pheromone, containing (Z)-7-dodecen-1-ol acetate, help to determine the seasonal presence and density of the pest, allowing for precisely timed and targeted control actions only when necessary. researchgate.net

Mating Disruption: This technique involves releasing a large amount of a species-specific sex pheromone into a crop area to reduce or prevent mating. longdom.orguliege.be The high concentration of the synthetic pheromone in the air makes it difficult for males to locate calling females, thereby suppressing reproduction. sedq.es For Trichoplusia ni, the inhibitory nature of (Z)-7-dodecen-1-ol on the attractant pheromone presents another potential avenue for mating disruption or confusion strategies. oup.comresearchgate.net

These pheromone-based tactics represent a significant advancement over broad-spectrum insecticides, forming a critical component of modern, sustainable agriculture. longdom.orgresearchgate.net

Computational and Theoretical Chemical Investigations of 7 Dodecyn 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of a molecule. frontiersin.org These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. researchoutreach.org For 7-dodecyn-1-ol, this involves modeling its three-dimensional structure and calculating key electronic properties.

The electronic structure provides deep insights into the molecule's stability and reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and the energy required to excite an electron. frontiersin.org A smaller gap generally suggests higher reactivity.

Furthermore, these calculations can map the electrostatic potential surface, which reveals the charge distribution and identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the oxygen atom of the hydroxyl group and the π-system of the alkyne bond are expected to be electron-rich sites, making them susceptible to electrophilic attack. The hydrogen of the hydroxyl group is an electron-poor, acidic site. This information is crucial for predicting how the molecule will interact with other reagents.

Table 1: Predicted Electronic Properties of this compound from a Hypothetical DFT Calculation This table is illustrative and represents the type of data obtained from quantum chemical calculations.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -9.5 eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | +1.2 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 10.7 eV | Indicates kinetic stability and chemical reactivity. |

| Dipole Moment | 1.8 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Electrostatic Potential | -45 kcal/mol (near O) | Indicates the most electron-rich region, a likely site for electrophilic attack. |

| Mulliken Atomic Charges | C(7): -0.15, C(8): -0.15, O: -0.65, H(O): +0.42 | Provides a quantitative measure of partial charges on individual atoms, predicting sites for nucleophilic/electrophilic interaction. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations describe the static electronic state, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. iaanalysis.comlongdom.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a view of conformational changes and intermolecular interactions. iaanalysis.com This is particularly useful for a flexible molecule like this compound, with its long aliphatic chain.

Conformational analysis through MD simulations can reveal the most stable three-dimensional shapes (conformers) of this compound in various environments, such as in a vacuum, in a nonpolar solvent, or in water. unram.ac.id The simulation tracks how the carbon chain folds and rotates, identifying the most frequently adopted and lowest-energy conformations.

MD simulations are also invaluable for studying intermolecular interactions. iaanalysis.com By simulating multiple this compound molecules together, one can analyze how they interact with each other through van der Waals forces and, more importantly, through hydrogen bonding between the hydroxyl groups. vulcanchem.com This helps in understanding bulk properties like boiling point and viscosity. The simulation can quantify the strength and lifetime of these hydrogen bonds, providing a molecular-level explanation for macroscopic physical properties. iaanalysis.com

Table 2: Typical Parameters Analyzed in a Molecular Dynamics Simulation of this compound This table is illustrative and shows the type of data generated from MD simulations.

| Parameter | Description | Typical Information Gained for this compound |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the structural stability and flexibility of the molecule's carbon backbone. unram.ac.id |

| Radius of Gyration (Rg) | Represents the compactness of the molecule's structure. | Reveals whether the molecule exists in a compact, folded state or an extended conformation. unram.ac.id |

| Radial Distribution Function (RDF) | Describes the probability of finding another atom at a certain distance from a reference atom. | Used to analyze the structure of hydrogen bonds (e.g., O-H distance) and solvent organization around the molecule. |

| Solvent Accessible Surface Area (SASA) | Measures the surface area of the molecule that is accessible to a solvent. | Quantifies the exposure of the polar hydroxyl group versus the nonpolar hydrocarbon chain to a solvent. unram.ac.id |

| Hydrogen Bond Analysis | Counts the number and duration of hydrogen bonds formed between molecules. | Provides direct insight into the key intermolecular forces governing the liquid state. |

Transition State Modeling and Reaction Pathway Elucidation

A central goal of computational chemistry is to understand not just what reactions can happen, but how they happen. Transition state modeling is a computational technique used to identify the high-energy, transient molecular structure that exists at the peak of the energy barrier between reactants and products. Finding this transition state is key to calculating the activation energy of a reaction, which determines the reaction rate.

For this compound, this approach can elucidate the mechanisms of its characteristic reactions. For example, in the "alkyne zipper" reaction, where the internal alkyne migrates to the end of the chain, computational modeling can map the entire reaction pathway. semanticscholar.org This involves calculating the energy of the molecule as the triple bond moves along the carbon chain, identifying the intermediates and the transition states that connect them. This provides a detailed, step-by-step understanding of the reaction mechanism. mi-6.co.jp

Similarly, the oxidation of the primary alcohol to an aldehyde or carboxylic acid can be modeled. Calculations can compare different reaction pathways, for instance, with different oxidizing agents, to predict which pathway has a lower energy barrier and is therefore more favorable. This predictive power allows chemists to select optimal reaction conditions.

Table 3: Illustrative Reaction Pathway Analysis for the Isomerization of this compound to 11-Dodecyn-1-ol This table is hypothetical, demonstrating the data obtained from transition state modeling.

| Species | Relative Energy (kcal/mol) | Description |

| Reactant (this compound) | 0.0 | Starting material. |

| Intermediate 1 | +5.2 | A transient species formed along the pathway. |

| Transition State 1 (TS1) | +25.8 | The energy barrier to overcome for the first step. |

| Intermediate 2 | +3.1 | A subsequent transient species. |

| Transition State 2 (TS2) | +22.4 | The energy barrier for the second step. |

| Product (11-Dodecyn-1-ol) | -2.5 | The final, more stable terminal alkyne. |

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure to its biological or chemical effect. researchgate.net Computational SAR approaches use molecular modeling to predict how changes in a molecule's structure will affect its activity, guiding the design of more potent or selective compounds. mdpi.com

While specific SAR studies on this compound are not prominent in the literature, the methodology can be readily applied. For instance, if this compound were identified as a weak inhibitor of an enzyme, computational SAR could be used to design better inhibitors. A library of virtual analogs would be created by systematically modifying the structure—for example, by changing the chain length, altering the position of the alkyne and hydroxyl groups, or introducing new functional groups.

Each analog would then be computationally "docked" into the active site of the target enzyme. Docking simulations predict the preferred binding orientation and calculate a "binding score," which estimates the binding affinity. By correlating the structural features of the analogs with their predicted binding scores, a quantitative structure-activity relationship (QSAR) model can be built. mdpi.com This model can then predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for laboratory synthesis.

Table 4: Example of a Computational SAR Study for Hypothetical Enzyme Inhibition by this compound Analogs This table is for illustrative purposes only.

| Compound | Structural Modification | Predicted Binding Affinity (kcal/mol) | Key Interaction |

| This compound | Reference Compound | -5.5 | Hydrogen bond from -OH to enzyme. |

| 6-Dodecyn-1-ol | Alkyne at C6 | -5.7 | Improved hydrophobic contact. |

| 8-Dodecyn-1-ol | Alkyne at C8 | -5.3 | Steric clash with residue Tyr88. |

| 7-Tridecyn-1-ol | Chain extended to C13 | -6.1 | Additional van der Waals interaction in binding pocket. |

| 7-Dodecyn-1-amine | -OH replaced with -NH2 | -5.9 | Stronger hydrogen bond/ionic interaction. |

Theoretical Prediction of Novel Derivatives and Their Properties

Beyond optimizing a known activity, computational chemistry can be used in a more exploratory fashion to design novel derivatives of this compound and predict their fundamental properties before any synthesis is attempted. copernicus.org This de novo design approach saves significant time and resources.

Starting with the this compound scaffold, chemists can propose a variety of new structures. For example, derivatives could be designed where the alkyne participates in a cycloaddition reaction to form heterocyclic rings, or where the hydroxyl group is used as a handle to attach other molecular fragments.

For each proposed derivative, quantum chemical calculations can predict a suite of properties. These include not only reactivity indicators like the HOMO-LUMO gap but also physical properties such as polarity, and even thermodynamic data like the heat of formation. researchgate.net This allows for an initial screening of ideas on the computer. For instance, if the goal is to create a more water-soluble derivative, computational models can predict the octanol-water partition coefficient (logP) for various candidates. If a more thermally stable derivative is needed, its decomposition pathways can be modeled to identify potential weaknesses in the structure. This predictive capability is a cornerstone of modern molecular design.

Table 5: Theoretical Prediction of Properties for Novel Derivatives of this compound This table is hypothetical and illustrates the predictive power of computational methods.

| Derivative Structure | Predicted Property | Value | Potential Application |

| 12-hydroxy-dodec-7-ynoic acid | Acidity (pKa) | 4.5 | A building block for creating polymers or bioconjugates. |

| 1-(Azidomethyl)-dodec-6-yn-1-ol | Reaction Enthalpy (Click Reaction) | -30 kcal/mol | Precursor for click chemistry to attach fluorescent tags or other molecules. |

| 7-Dodecyn-1-yl phosphate | Water Solubility | High | A potential pro-drug or surfactant with enhanced aqueous solubility. |

| 1-(Furan-2-yl)-dodec-6-yn-1-ol | HOMO-LUMO Gap | 8.2 eV | A derivative with altered electronic properties for materials science. |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of 7-Dodecyn-1-ol and similar long-chain alkynols often involves multi-step processes that may utilize hazardous reagents and generate significant waste. Future research is imperative to develop more sustainable and efficient synthetic strategies.

Key Research Areas:

Green Catalysis: A shift towards environmentally benign catalytic systems is essential. This includes the exploration of earth-abundant metal catalysts for C-C bond formation reactions, such as Sonogashira or Negishi couplings, to construct the dodecynol backbone. rsc.org Furthermore, developing recyclable catalysts can significantly reduce the environmental footprint of the synthesis.

Biocatalysis: The use of enzymes to perform key synthetic steps offers a highly selective and environmentally friendly alternative. Research into identifying or engineering enzymes, such as acetylenases or specific hydrolases, could lead to novel biosynthetic routes for this compound.

Flow Chemistry: Continuous-flow processes offer numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation. nih.gov Developing a continuous-flow synthesis for this compound could lead to a more efficient and scalable production method.

Renewable Feedstocks: Investigating the use of bio-based starting materials to construct the carbon chain of this compound would be a significant step towards a truly sustainable synthesis. openaccesspub.org

In-depth Mechanistic Studies of Under-characterized Reactions

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing processes and developing new ones. While the general principles of reactions like alkyne reduction are known, detailed mechanistic studies on this specific substrate are lacking.

Key Research Areas:

Stereoselective Reduction: The conversion of the alkyne in this compound to a cis or trans alkene is a critical step in the synthesis of specific insect pheromones. libretexts.org Detailed mechanistic studies, including computational modeling, can elucidate the precise interactions between the substrate, catalyst, and reagents that govern the stereochemical outcome. libretexts.org This understanding can lead to the development of more selective and efficient catalysts. wisc.eduresearchgate.net

Hydration of the Triple Bond: The addition of water across the carbon-carbon triple bond (hydration) of this compound can lead to the formation of ketones, which are also valuable chemical intermediates. libretexts.orglibretexts.orgkhanacademy.orgtum.de Mechanistic investigations into the regioselectivity of this reaction with different catalytic systems (e.g., mercury-based vs. gold-based catalysts) would provide valuable insights for synthetic chemists. acs.org

Reactions of the Hydroxyl Group: The primary alcohol functionality of this compound can undergo a variety of transformations. nih.gov In-depth mechanistic studies of these reactions, such as etherification or esterification, can help in the design of novel derivatives with tailored properties.

Exploration of Broader Biological Activities and Molecular Targets

While the role of this compound as a pheromone precursor is well-established, its own intrinsic biological activities, as well as those of its derivatives, remain largely unexplored. Long-chain alcohols and alkynols have been shown to possess a range of biological effects.

Key Research Areas:

Antimicrobial Activity: Studies have demonstrated that long-chain unsaturated alcohols can exhibit antibacterial and antifungal properties. nih.govsemanticscholar.orgnih.govresearchgate.net It is therefore plausible that this compound and its derivatives could possess similar activities. Future research should involve screening these compounds against a panel of pathogenic microorganisms to determine their minimum inhibitory concentrations (MICs) and explore their mechanisms of action. researchgate.net

Cytotoxicity and Anticancer Potential: Some long-chain alcohols have been shown to exhibit cytotoxic effects against cancer cell lines. youtube.com Investigating the potential of this compound and its synthetic derivatives as cytotoxic agents could open up new avenues for cancer research. Structure-activity relationship (SAR) studies would be crucial in identifying the key structural features responsible for any observed activity.

Molecular Target Identification: For any identified biological activity, it is essential to determine the molecular target. This could involve techniques such as affinity chromatography, proteomics, and molecular docking studies to identify the specific proteins or cellular pathways with which this compound or its derivatives interact.

Advanced Materials Science Applications Utilizing Dodecynol Scaffolds

The unique combination of a reactive alkyne and a functionalizable hydroxyl group makes this compound an attractive building block for the development of advanced materials.

Key Research Areas:

Polymer Synthesis: The alkyne group can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient incorporation of the dodecynol scaffold into polymers. youtube.com This could lead to the development of functional polymers with tailored properties, such as biodegradability or specific thermal characteristics. openaccesspub.orgstudysmarter.co.uk

Pheromone-Releasing Polymers: A particularly promising application is the development of biodegradable polymers that incorporate this compound or its derivatives for the controlled release of insect pheromones. semanticscholar.orgnih.govresearchgate.net This would provide an environmentally friendly method for pest management by disrupting the mating behavior of target insects.

Surface Modification: The hydroxyl group can be used to anchor the molecule to various surfaces, while the alkyne can be further functionalized. This could be utilized to create modified surfaces with specific properties, such as altered hydrophobicity or the ability to bind biomolecules.

Integration of Multi-Omics Data in Chemoecological Research

The primary known biological relevance of this compound is as a precursor to the sex pheromones of several moth species, including the fall armyworm (Spodoptera frugiperda) and the turnip moth (Agrotis segetum). lu.senih.govpherobase.com A deeper understanding of the chemoecology of these insects can be achieved through the integration of multi-omics data.

Key Research Areas:

Transcriptomics of Pheromone Glands: By analyzing the transcriptome of the pheromone glands of relevant moth species, researchers can identify the genes encoding the enzymes involved in the entire biosynthetic pathway, from fatty acid precursors to the final pheromone components. acs.orglukeholman.orgnih.govfrontiersin.orgnih.gov This can provide insights into the regulation of pheromone production. researchgate.net

Proteomics of Pheromone Perception: The perception of pheromones by male moths involves a complex interplay of odorant-binding proteins (OBPs), chemosensory proteins (CSPs), and olfactory receptors (ORs) in the antennae. usda.govnih.govnih.gov Proteomic studies of the male antennae can identify these key proteins and help to elucidate the molecular basis of pheromone recognition. mdpi.com

Genomics and Genome-Wide Association Studies (GWAS): Sequencing the genomes of different populations of pest insects can reveal genetic variations associated with differences in pheromone composition and perception. mdpi.comnih.gov This information can be crucial for understanding the evolution of chemical communication and for developing more effective and targeted pest management strategies. nih.govuva.nl

Q & A

Q. What ethical guidelines govern the use of this compound in bioorganic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.